molecular formula C5H6OS2 B14127910 2-(Methylsulfinyl)thiophene

2-(Methylsulfinyl)thiophene

Cat. No.: B14127910
M. Wt: 146.2 g/mol
InChI Key: AQBXVPIHQRGSHE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 2-(Methylsulfinyl)thiophene, can be achieved through several methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or EtOCS2K . This method provides a variety of substituted thiophenes in good yields and is considered environmentally sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylsulfinyl)thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiophenes, which can be further utilized in different applications .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 2-(Methylsulfinyl)thiophene is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H6OS2

Molecular Weight

146.2 g/mol

IUPAC Name

2-methylsulfinylthiophene

InChI

InChI=1S/C5H6OS2/c1-8(6)5-3-2-4-7-5/h2-4H,1H3

InChI Key

AQBXVPIHQRGSHE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC=CS1

Origin of Product

United States

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